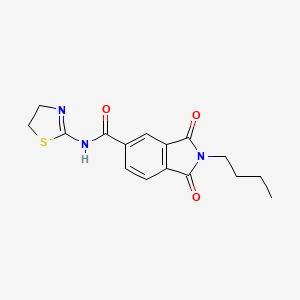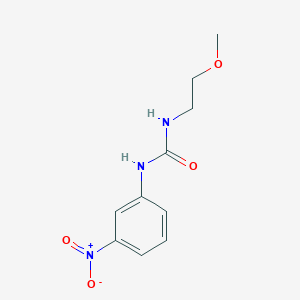![molecular formula C27H22F3NO5 B4581384 N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4581384.png)
N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide
Vue d'ensemble
Description
This compound belongs to a class of molecules with potential for diverse applications, including biological activity. While specific studies on this compound may be limited, related research focuses on the synthesis, characterization, and application of structurally similar molecules. These studies provide a foundation for understanding the compound's chemical behavior and potential uses.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, acetylation, and reactions with specific reagents like DMF (N,N-Dimethylformamide) and sodium hydride (NaH) to achieve desired structural features (Rehman et al., 2013). These methods highlight the intricate processes needed to synthesize complex molecules with specific functional groups and structural characteristics.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized through various spectroscopic and crystallographic techniques. NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are commonly used to confirm the structure of synthesized compounds, revealing details about their molecular conformations and bonding arrangements (Lichitsky et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their functional groups, leading to various chemical reactions. For instance, acetamide derivatives undergo reactions specific to their functional groups, which can be exploited in synthetic chemistry to produce a wide range of molecules (Sakai et al., 2022).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure, determined through X-ray diffraction, provides insights into the stability and packing of molecules, which are important for their potential applications (Ding et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are key to determining the applications of these molecules. Studies often focus on their potential biological activities, highlighting how specific structural features contribute to their interactions with biological targets (Moskvina et al., 2015).
Applications De Recherche Scientifique
Crystal Structure and Analgesic Potential
- KR-25003, a Potent Analgesic Capsaicinoid : The study focused on the crystal structure of a compound with potential analgesic properties, highlighting the importance of structural analysis in understanding the function of capsaicinoids (Park et al., 1995).
Herbicide Action and Metabolism
- Chloroacetamide Inhibition of Fatty Acid Synthesis : Research into chloroacetamides, a class of herbicides, demonstrates their action in inhibiting fatty acid synthesis in plants, providing insights into the use of similar compounds in agricultural chemistry (Weisshaar & Böger, 1989).
Structural Aspects of Amide Compounds
- Structural Aspects and Properties of Salt and Inclusion Compounds : This study explores the structural characteristics of amide-containing isoquinoline derivatives, demonstrating the significance of crystal structure analysis in the development of new chemical entities with potential applications in material science and pharmacology (Karmakar et al., 2007).
Synthesis and Characterization of Chemical Compounds
- Catalytic Hydrogenation for the Green Synthesis : The research presents a novel catalytic method for the synthesis of an important intermediate for dye production, highlighting the role of green chemistry in the synthesis of chemical compounds (Zhang Qun-feng, 2008).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3NO5/c1-15-8-9-16(2)20(12-15)31-23(32)14-35-17-10-11-19-22(13-17)36-26(27(28,29)30)24(25(19)33)18-6-4-5-7-21(18)34-3/h4-13H,14H2,1-3H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMWDONGIWDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetic acid](/img/structure/B4581301.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)
![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)
![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)


![4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)
![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)
![N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)
![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)
![N-(3-ethoxypropyl)-2-{3-[(4-isopropylphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4581367.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4581381.png)
![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4581386.png)
![2,4-dichloro-5-{[ethyl(phenyl)amino]sulfonyl}-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4581398.png)